(2-Chloro-3-ethoxy-6-fluorophenyl)methanol
Description
(2-Chloro-3-ethoxy-6-fluorophenyl)methanol is a substituted benzyl alcohol derivative featuring a chlorinated and fluorinated aromatic ring with an ethoxy group at the 3-position.
Properties
Molecular Formula |
C9H10ClFO2 |
|---|---|
Molecular Weight |
204.62 g/mol |
IUPAC Name |
(2-chloro-3-ethoxy-6-fluorophenyl)methanol |
InChI |
InChI=1S/C9H10ClFO2/c1-2-13-8-4-3-7(11)6(5-12)9(8)10/h3-4,12H,2,5H2,1H3 |
InChI Key |
KANOQAMCPQHWRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)CO)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of (2-Chloro-3-ethoxy-6-fluorophenyl)methanol typically involves the reaction of 2-chloro-3-ethoxy-6-fluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol . The reaction conditions usually include maintaining the temperature at room temperature and stirring the mixture for several hours until the reaction is complete. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(2-Chloro-3-ethoxy-6-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
(2-Chloro-3-ethoxy-6-fluorophenyl)methanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Medicine: It may serve as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound can be utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-3-ethoxy-6-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the structural features of the compound .
Comparison with Similar Compounds
Substitution Patterns and Electronic Effects
The table below compares key structural analogs based on substitution patterns and inferred physicochemical properties:
Key Observations :
- Ethoxy vs. Ethyl Substitution: The ethoxy group in the target compound enhances polarity and hydrogen-bonding capacity compared to the ethyl group in (2-Chloro-3-ethyl-6-fluorophenyl)methanol, likely improving solubility in polar solvents .
- Halogen Effects : Bromine in 2-Bromo-4'-chloro-3'-fluorobenzhydrol increases molecular weight and cross-coupling utility, whereas chlorine and fluorine in the target compound optimize metabolic stability in bioactive molecules .
- Steric vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
